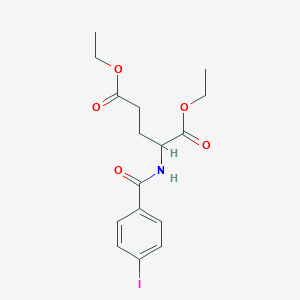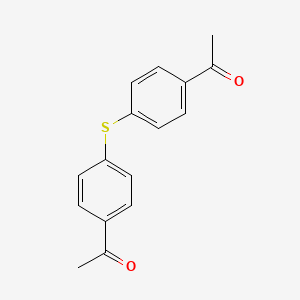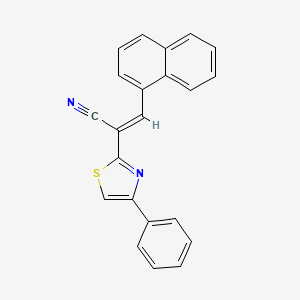![molecular formula C17H12N2OS B3828069 3-(2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3828069.png)
3-(2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
説明
3-(2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is commonly known as FTY720 and has been extensively studied for its various biochemical and physiological effects.
作用機序
FTY720 exerts its effects through the activation of sphingosine-1-phosphate receptors. It binds to these receptors and induces their internalization, leading to the sequestration of lymphocytes in lymphoid tissues and preventing their migration to sites of inflammation. FTY720 also has an effect on the blood-brain barrier, preventing the infiltration of immune cells into the central nervous system.
Biochemical and Physiological Effects:
FTY720 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, prevent the activation of immune cells, and protect against neurodegeneration. FTY720 has also been shown to have a positive effect on the cardiovascular system, reducing the risk of heart disease.
実験室実験の利点と制限
FTY720 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. FTY720 has also been extensively studied and its effects are well-characterized. However, FTY720 also has some limitations for lab experiments. It has a narrow therapeutic window and can be toxic at high doses. FTY720 also has poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of FTY720. One potential area of research is the development of new formulations of FTY720 with improved solubility and bioavailability. Another area of research is the investigation of the potential of FTY720 for the treatment of other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, the use of FTY720 in combination with other drugs for the treatment of cancer is an area of active research. Finally, the role of FTY720 in the regulation of the immune system and its potential as a therapy for immune-related disorders is an area of ongoing investigation.
Conclusion:
FTY720 is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. It has been extensively studied for its various biochemical and physiological effects and has shown promise as a therapy for multiple sclerosis, cancer, and other autoimmune diseases. While FTY720 has some limitations for lab experiments, its advantages and potential future directions make it an exciting area of research.
科学的研究の応用
FTY720 has been extensively studied for its various scientific research applications. It has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects. FTY720 has also been studied for its potential application in the treatment of multiple sclerosis, cancer, and other autoimmune diseases.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c1-12-4-6-13(7-5-12)16-11-21-17(19-16)14(10-18)9-15-3-2-8-20-15/h2-9,11H,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHLDDFDFMZVNP-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CO3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2'-[(tert-butylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B3827998.png)

![5-cyano-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B3828023.png)
![ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate](/img/structure/B3828025.png)
![4-oxo-2-(propylthio)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B3828027.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetamide](/img/structure/B3828035.png)
![2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile](/img/structure/B3828047.png)
![3-(2-chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3828059.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-naphthyl)acrylonitrile](/img/structure/B3828061.png)

![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B3828085.png)
![3-(2-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3828103.png)